3-(furan-3-yl)-1H-pyrazol-5-amine
Overview
Description
Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . They are also found as natural products in various sources, mostly in plants, algae, and microorganisms .
Synthesis Analysis
Furan compounds can be synthesized through various methods. One effective protocol for the synthesis of 5-(furan-3-yl)barbiturate and 5-(furan-3-yl)thiobarbiturate derivatives involves a one-pot three-component reaction of readily available starting materials arylglyoxals, barbituric acid or thiobarbituric acid and acetylacetone in water as solvent .Chemical Reactions Analysis
Furan compounds can undergo a variety of chemical reactions. For instance, polysubstituted furans can be prepared from various sulfur ylides and alkyl acetylenic carboxylates .Future Directions
The future of furan compounds lies in their potential applications. Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) have been discussed as potential replacements for traditional resources such as crude oil . This could lead to a switch from petroleum refineries to biorefineries .
Mechanism of Action
Target of Action
Furan derivatives have been known to interact with various targets or receptors in the body, such as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers, etc .
Mode of Action
Furan derivatives have been reported to have a high therapeutic property, encouraging medicinal chemists to synthesize a large number of novel chemotherapeutic agents . The compound’s interaction with its targets and any resulting changes would depend on the specific target it interacts with.
Biochemical Pathways
Furan derivatives are known to have broad scope in remedying various dispositions in clinical medicines . The affected pathways and their downstream effects would depend on the specific target the compound interacts with.
Pharmacokinetics
This is used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives are known to have high therapeutic properties, which have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents .
Action Environment
It’s worth noting that the stability of furan derivatives can be influenced by factors such as air and moisture .
Properties
IUPAC Name |
5-(furan-3-yl)-1H-pyrazol-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-7-3-6(9-10-7)5-1-2-11-4-5/h1-4H,(H3,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRVRQADAMFPLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CC(=NN2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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